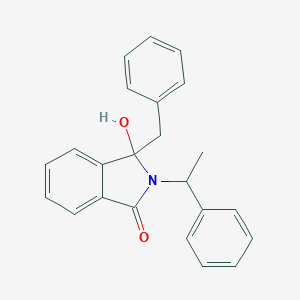
3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide, also known as CMBT, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to modulate various signaling pathways and inhibit the activity of various enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent in various diseases. 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential in cancer, inflammation, and neurological disorders, making it a promising candidate for further research. However, one limitation of using 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide in vivo to better understand its efficacy and safety. Additionally, the development of more efficient synthesis methods for 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide could facilitate its use in further research.
Métodos De Síntesis
The synthesis of 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-6-fluorobenzothiophene-2-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by a deprotection step to remove the protecting group from the amine.
Aplicaciones Científicas De Investigación
3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the modulation of various signaling pathways. In inflammation research, 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C16H11ClFNO2S |
|---|---|
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClFNO2S/c1-21-11-4-2-3-10(8-11)19-16(20)15-14(17)12-6-5-9(18)7-13(12)22-15/h2-8H,1H3,(H,19,20) |
Clave InChI |
RMCYZYVDAAZQGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)

![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)




![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)
![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)

